tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
CAS No.: 1042917-44-1
Cat. No.: VC3429443
Molecular Formula: C21H34BN3O4
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042917-44-1 |
|---|---|
| Molecular Formula | C21H34BN3O4 |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-10-12-25(13-11-16)17-9-8-15(14-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,14,16H,10-13H2,1-7H3,(H,24,26) |
| Standard InChI Key | JGRVQSYVAOLRKS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate is a structurally complex molecule with several functional groups. It is formally identified by its CAS registration number 1042917-44-1, serving as its unique identifier in chemical databases . The compound belongs to the class of organoboron compounds, specifically boronate esters, which are widely utilized in synthetic organic chemistry.
Molecular Properties
The key molecular characteristics of this compound are summarized in Table 1 below:
Structural Features
The compound is characterized by several distinctive structural elements:
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A pyridine ring with substitutions at positions 2 and 5
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at position 5 of the pyridine
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A piperidine ring connected to position 2 of the pyridine
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A tert-butyloxycarbonyl (Boc) protected amine at position 4 of the piperidine ring
This particular arrangement of functional groups contributes to the compound's utility in organic synthesis, particularly in coupling reactions that leverage the boronate group.
Applications and Research Significance
Medicinal Chemistry Applications
The structural features of tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate make it potentially valuable in medicinal chemistry research. Specifically:
Synthetic Utility
As an organoboron compound, tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate has significant utility in synthetic organic chemistry:
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The boronate ester group can participate in Suzuki-Miyaura coupling reactions
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The compound may serve as a key intermediate in the synthesis of more complex molecules
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The protected amine functionality allows for selective transformations in multi-step syntheses
Research Significance
The presence of this compound in chemical databases and commercial catalogs suggests its importance in contemporary research. With a high degree of functionalization, it represents a valuable building block for both academic and industrial researchers developing new synthetic methodologies or exploring structure-activity relationships in drug discovery.
| Specification | Value | Reference |
|---|---|---|
| Purity | ≥95% | |
| Standard Packaging | Various quantities | |
| Pricing | Approximately $4,800.00 (quantity not specified) | |
| Intended Use | For research use only |
The relatively high price point suggests specialized synthesis requirements and potentially limited production scale, consistent with its likely use as a specialized building block in research settings.
Related Compounds and Structural Analogues
Positional Isomers
Several structural analogues with different substitution patterns exist, including:
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tert-butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidin-4-yl)carbamate (CAS 1353878-38-2) - a positional isomer with different connectivity between the pyridine and piperidine rings
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tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate (CAS 1417628-02-4) - another positional isomer with the boronate group at position 4 of the pyridine ring
Structural Variations
Additional related compounds include those with modified central scaffolds:
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1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one (CID 91828100) - a ketone variant instead of the protected amine
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tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)pyridin-2-yl]carbamate - featuring an N-methyl substitution
These structural analogues demonstrate the versatility of this molecular scaffold and its importance in building diverse chemical libraries.
Analytical Characterization
Standard Analytical Techniques
While specific analytical data is limited in the search results, compounds of this type are typically characterized using:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR)
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC) for purity determination
Structural Confirmation
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